Cas no 81597-64-0 (4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)
![4-[(5-bromothiophen-2-yl)sulfonyl]morpholine structure](https://ja.kuujia.com/scimg/cas/81597-64-0x500.png)
4-[(5-bromothiophen-2-yl)sulfonyl]morpholine 化学的及び物理的性質
名前と識別子
-
- 4-[(5-Bromo-2-thienyl)sulfonyl]morpholine
- (5-Bromothien-2-yl)glyoxal hydrate
- SBB098726
- (5-Bromothien-2-yl)(oxo)acetaldehyde hydrate
- OR1623
- 2-(5-bromothiophen-2-yl)-2-oxoacetaldehyde hydrate
- CTK4E6022
- 5-bromo-2-thiophenesulfonyl chloride
- 1-(5-Bromothien-2-yl)-2,2-dihydroxyethan-1-one
- 5-bromo-2-thiopheneglyoxylaldehyde
- 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine
- 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine
- AKOS000388136
- 4-(5-Bromo-thiophene-2-sulfonyl)-morpholine
- STK119721
- 81597-64-0
- DB-252723
- Z45515881
- 4-(5-Bromo-thiophene-2-sulfonyl)morpholine
- 4-(5-bromothiophen-2-yl)sulfonylmorpholine
- EU-0021174
- AB00725600-01
- CS-0455893
- SCHEMBL13605711
- 4-[(5-bromothien-2-yl)sulfonyl]morpholine
- AF-399/40883024
- 4-(5-BROMOTHIOPHEN-2-YLSULFONYL)MORPHOLINE
- G45215
- EN300-29820
-
- MDL: MFCD03230887
- インチ: InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2
- InChIKey: FRGPFXYBUBHMKV-UHFFFAOYSA-N
- ほほえんだ: C1=C(Br)SC(=C1)S(=O)(=O)N2CCOCC2
計算された属性
- せいみつぶんしりょう: 310.92855g/mol
- どういたいしつりょう: 310.92855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-[(5-bromothiophen-2-yl)sulfonyl]morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526560-10g |
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine |
81597-64-0 | 98% | 10g |
¥10170.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11944-10G |
4-[(5-bromothiophen-2-yl)sulfonyl]morpholine |
81597-64-0 | 95% | 10g |
¥ 10,170.00 | 2023-04-13 | |
Enamine | EN300-29820-1.0g |
4-[(5-bromothiophen-2-yl)sulfonyl]morpholine |
81597-64-0 | 95.0% | 1.0g |
$470.0 | 2025-03-21 | |
Enamine | EN300-29820-5.0g |
4-[(5-bromothiophen-2-yl)sulfonyl]morpholine |
81597-64-0 | 95.0% | 5.0g |
$1364.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526560-1g |
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine |
81597-64-0 | 98% | 1g |
¥2263.00 | 2024-07-28 | |
Enamine | EN300-29820-0.5g |
4-[(5-bromothiophen-2-yl)sulfonyl]morpholine |
81597-64-0 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11944-5g |
4-[(5-bromothiophen-2-yl)sulfonyl]morpholine |
81597-64-0 | 95% | 5g |
¥7466.0 | 2024-04-17 | |
A2B Chem LLC | AH71671-2.5g |
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine |
81597-64-0 | 100% | 2.5g |
$1007.00 | 2024-04-19 | |
A2B Chem LLC | AH71671-10g |
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine |
81597-64-0 | 100% | 10g |
$2166.00 | 2024-04-19 | |
A2B Chem LLC | AH71671-5g |
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine |
81597-64-0 | 100% | 5g |
$1471.00 | 2024-04-19 |
4-[(5-bromothiophen-2-yl)sulfonyl]morpholine 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
4-[(5-bromothiophen-2-yl)sulfonyl]morpholineに関する追加情報
Research Briefing on 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine (CAS: 81597-64-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine (CAS: 81597-64-0) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This sulfonylmorpholine derivative, characterized by a bromothiophene moiety, exhibits promising properties as a building block for drug discovery and as a potential bioactive molecule. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a compound of interest in medicinal chemistry.
In the context of synthetic chemistry, researchers have developed optimized routes for the preparation of 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine with improved yields and purity. The compound's stability under various conditions has been investigated, revealing its robustness in both acidic and basic environments, which is particularly valuable for pharmaceutical formulation development. The bromine atom at the 5-position of the thiophene ring offers an attractive site for further functionalization through cross-coupling reactions, making it a versatile intermediate for structure-activity relationship studies.
From a biological perspective, preliminary screening studies have indicated that 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine exhibits moderate inhibitory activity against several kinase targets implicated in cancer and inflammatory diseases. The morpholine ring contributes to improved solubility and pharmacokinetic properties compared to simpler sulfonylthiophene derivatives. Recent molecular docking studies suggest that the compound may interact with the ATP-binding sites of certain protein kinases, though further validation is required to confirm these computational predictions.
In drug discovery programs, this compound has been utilized as a core scaffold for the development of novel inhibitors targeting specific pathological pathways. Researchers have reported successful derivatization at both the morpholine nitrogen and the bromothiophene moiety, leading to compounds with enhanced potency and selectivity. The sulfonyl group appears to play a crucial role in target binding, potentially forming hydrogen bonds with key amino acid residues in biological targets.
Recent patent literature indicates growing commercial interest in 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine and its derivatives, with several pharmaceutical companies including related structures in their intellectual property portfolios. The compound's combination of synthetic accessibility and biological relevance makes it particularly attractive for both academic research and industrial drug development efforts. Current research directions include exploring its potential in combination therapies and investigating its physicochemical properties to optimize drug-like characteristics.
Quality control and analytical method development for 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine have also advanced, with validated HPLC and LC-MS methods now available for purity assessment and pharmacokinetic studies. These methodological developments support the compound's transition from basic research to more advanced preclinical evaluation. Stability studies under various storage conditions have provided important data for handling and long-term storage recommendations.
Looking forward, researchers are particularly interested in exploring the compound's potential in targeted drug delivery systems, leveraging its chemical functionality for conjugation with various carriers. The bromine atom offers a convenient handle for bioconjugation, while the sulfonyl group could potentially participate in prodrug strategies. These developments position 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine as a promising candidate for future therapeutic applications, warranting continued investigation into its pharmacological properties and therapeutic potential.
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